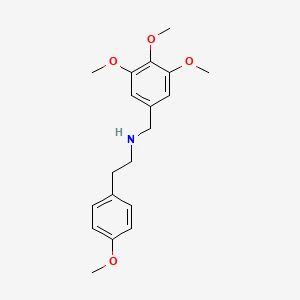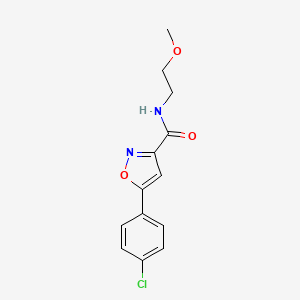![molecular formula C20H13F3INO B4691470 N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4691470.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors.
Mechanism of Action
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide exerts its anticancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the development and progression of cancer. By targeting BTK, this compound disrupts the signaling pathways that are involved in cancer cell growth and survival, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. This compound has been well-tolerated in animal models, with no significant adverse effects on body weight, organ function, or blood chemistry. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has several advantages for use in lab experiments. This compound has shown potent anticancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy. This compound has also been shown to have minimal toxicity and side effects, making it a safe and well-tolerated compound for use in animal models.
However, this compound also has some limitations for lab experiments. This compound is relatively new and has not yet been extensively studied in clinical trials. Therefore, its safety and efficacy in humans are still unclear. Additionally, the cost of synthesizing this compound can be high, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the research and development of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to study the safety and efficacy of this compound in clinical trials, with the goal of developing it as a cancer therapy for human patients. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for use in other diseases beyond cancer.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has shown significant efficacy against various types of cancers, including those that are resistant to conventional chemotherapy. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are essential for their survival.
properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3INO/c21-20(22,23)17-12-16(24)10-11-18(17)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWVJHKEGSMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4691411.png)
![N-(2,5-dichlorophenyl)-2-[3-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)-1-piperidinyl]acetamide](/img/structure/B4691419.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one](/img/structure/B4691425.png)
![1-methyl-N-(3-methylbutyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4691426.png)

![N-(3,4-dichlorophenyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B4691436.png)
![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4691462.png)

![2-[(4-bromophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4691490.png)
![4-{[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4691499.png)
